1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride
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Overview
Description
1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride is a chemical compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol . It is also known by its synonyms, such as 2,3,3-trimethyl-4,5-benzo-3H-indole and 1,1,2-trimethylnaphtho[1,2-d]pyrrole . This compound is typically found in the form of a light yellow to brown crystalline powder .
Preparation Methods
The synthesis of 1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride involves the reaction of isopropyl methyl ketone with 2-naphthylhydrazine hydrochloride in glacial acetic acid . The reaction mixture is stirred at room temperature for 0.5 hours and then refluxed for 6 hours. After cooling, the mixture is poured onto ice and neutralized with sodium carbonate, resulting in the formation of a precipitate that is collected by filtration . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reactant for the preparation of fluorescent probes for imaging tumors in vivo.
Biology: It serves as a hypoxia-sensitive fluorescent probe for real-time imaging of acute ischemia.
Industry: This compound is a key intermediate in the synthesis of various dyes and materials.
Mechanism of Action
The mechanism of action of 1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation, allowing for imaging and detection . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride can be compared with similar compounds such as:
- 2,3,3-Trimethyl-4,5-benzo-3H-indole
- 1,1,2-Trimethylnaphtho[1,2-d]pyrrole
These compounds share structural similarities but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific use as a fluorescent probe and its versatility in various scientific research applications .
Properties
CAS No. |
533882-51-8 |
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Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
1,1,2-trimethylbenzo[e]indole;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10;/h4-9H,1-3H3;1H |
InChI Key |
NGHQGZJJHLNAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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